molecular formula C32H48O8 B2733706 Cucurbitacin Q1

Cucurbitacin Q1

Cat. No.: B2733706
M. Wt: 560.7 g/mol
InChI Key: LMJMTWXDWFWZHV-OBTWUPKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cucurbitacin Q1 is a member of the cucurbitacin family, a group of highly oxygenated tetracyclic triterpenoids. These compounds are primarily found in the Cucurbitaceae family, which includes plants like cucumbers, melons, and gourds. Cucurbitacins have been known for their bitter taste and have been used in traditional medicine for their various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Scientific Research Applications

Mechanism of Action

Cucurbitacin Q1 exhibits several anticancer mechanisms. While the exact details may vary, they generally involve interactions with cellular pathways related to cell growth, apoptosis, and metastasis. Further studies are needed to elucidate the specific mechanisms in greater depth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cucurbitacin Q1 involves multiple steps, starting from simpler triterpenoid precursors. The key steps include cyclization, oxidation, and functional group modifications. The reaction conditions often require the use of strong acids or bases, oxidizing agents, and specific catalysts to achieve the desired transformations .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, followed by purification processes such as chromatography. Advanced techniques like supercritical fluid extraction, ultrasonic-assisted extraction, and microwave-assisted extraction have also been explored to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cucurbitacin Q1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Comparison with Similar Compounds

Cucurbitacin Q1 is unique among cucurbitacins due to its specific structural features and biological activities. Similar compounds include:

Each of these compounds shares a common tetracyclic triterpenoid structure but differs in functional groups and biological activities, highlighting the diversity and potential of the cucurbitacin family .

Properties

IUPAC Name

[(E,6R)-6-hydroxy-2-methyl-5-oxo-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-3-en-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25-26,34-35,38-39H,11,14-16H2,1-9H3/b13-12+/t19-,20+,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJMTWXDWFWZHV-OBTWUPKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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